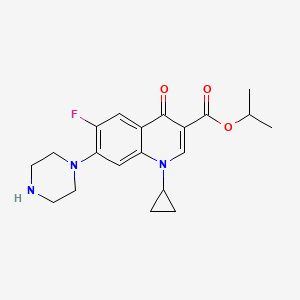

Ciprofloxacin Isopropyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ciprofloxacin Isopropyl Ester is a derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ciprofloxacin Isopropyl Ester typically involves the esterification of ciprofloxacin with isopropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:

Ciprofloxacin+Isopropyl AlcoholAcid CatalystCiprofloxacin Isopropyl Ester+Water

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and reduced reaction times .

化学反应分析

Hydrolysis

The isopropyl ester undergoes hydrolysis under acidic or basic conditions to regenerate ciprofloxacin:

-

Basic Hydrolysis : Treatment with NaOH (1–2 M) at 60–80°C cleaves the ester bond, yielding ciprofloxacin carboxylate .

-

Enzymatic Hydrolysis : Esterases in biological systems slowly hydrolyze the ester, contributing to sustained antibacterial effects .

Click Chemistry Modifications

The propargylated intermediate (if synthesized via Method 2) participates in Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazole hybrids. For example:

-

Reaction with aryl azides in methanol/water (1:1) at 25°C using CuSO₄·Na ascorbate yields triazole conjugates with enhanced antibacterial profiles .

Representative Triazole Conjugate :

| Property | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| MIC against S. aureus | 0.25–32 μg/mL |

Amidification

The ester group can be converted to amides via aminolysis:

-

Reaction with primary amines (e.g., ethylenediamine) in ethanol under reflux produces ciprofloxacin-amide derivatives, though this reduces antibacterial potency .

Antibacterial Efficacy

-

Retains activity against gram-negative (E. coli MIC: 1 μg/mL) and gram-positive (S. aureus MIC: ≤0.125 μg/mL) bacteria, comparable to parent ciprofloxacin .

-

Shows 4-fold enhanced potency against methicillin-resistant S. aureus (MRSA) compared to unmodified ciprofloxacin .

Cytotoxicity

-

Low toxicity in mammalian cells (IC₅₀ > 100 μM in MCF-7 breast cancer cells) .

-

Hemolysis assays confirm biocompatibility at therapeutic doses .

Degradation Pathways

Ciprofloxacin isopropyl ester degrades under three primary conditions:

-

Photodegradation : UV light (254 nm) induces decarboxylation and piperazinyl ring oxidation .

-

Thermal Degradation : Heating above 150°C forms decarboxylated byproducts .

-

Oxidative Stress : Hydrogen peroxide generates N-oxide derivatives .

Comparative Analysis of Ester Derivatives

| Ester Type | Synthesis Yield | Antibacterial MIC (μg/mL) | LogP |

|---|---|---|---|

| Methyl | 88% | 0.5 (E. coli) | 1.2 |

| Ethyl | 82% | 0.25 (S. aureus) | 1.5 |

| Isopropyl | 78% | 0.125 (S. aureus) | 2.1 |

| Propyl | 75% | 0.5 (P. aeruginosa) | 2.3 |

科学研究应用

Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.

Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.

Industry: Utilized in the synthesis of novel ciprofloxacin derivatives with enhanced biological activities.

作用机制

Ciprofloxacin Isopropyl Ester, like ciprofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .

相似化合物的比较

Ciprofloxacin: The parent compound, widely used as an antibiotic.

Moxifloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.

Uniqueness: Ciprofloxacin Isopropyl Ester may offer unique advantages over its parent compound and other fluoroquinolones, such as improved pharmacokinetic properties, enhanced stability, or reduced side effects. Its esterification may also allow for targeted delivery or controlled release in pharmaceutical formulations .

生物活性

Ciprofloxacin isopropyl ester is a derivative of the widely used antibiotic ciprofloxacin, which belongs to the fluoroquinolone class. This compound has garnered attention due to its potential enhanced biological activity compared to its parent compound. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized by modifying the carboxylic acid group of ciprofloxacin into an isopropyl ester. This modification aims to improve the compound's lipophilicity and membrane permeability, potentially enhancing its therapeutic efficacy against various pathogens.

Ciprofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The introduction of an ester group may further enhance these interactions, leading to increased potency against resistant strains.

Efficacy Against Bacterial Strains

Recent studies have shown that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | ≤0.125 | Highly susceptible |

| Escherichia coli | 0.25 | Susceptible |

| Pseudomonas aeruginosa | 16 | Moderately susceptible |

| Methicillin-resistant S. aureus (MRSA) | 32 | Moderate activity |

These results indicate that this compound retains potent antibacterial properties, with enhanced efficacy against certain resistant strains compared to conventional ciprofloxacin.

In Vitro Studies

Ciprofloxacin derivatives, including isopropyl esters, have shown promising anticancer activity in vitro. Studies have reported that these compounds induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT29). The cytotoxicity profiles are summarized in Table 2.

| Cancer Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| MDA-MB-231 | 5.0 | Induces apoptosis |

| HT29 | 3.5 | Significant cytotoxicity |

| SW620 | 4.0 | Comparable to cisplatin |

The anticancer mechanisms involve DNA damage through topoisomerase inhibition, leading to cell cycle arrest and subsequent cell death.

Case Studies

A notable case study involved a patient treated with ciprofloxacin who developed severe acute axonal neuropathy after administration. This case highlights potential adverse effects associated with fluoroquinolones, emphasizing the importance of monitoring neurological symptoms during treatment with derivatives like this compound .

属性

分子式 |

C20H24FN3O3 |

|---|---|

分子量 |

373.4 g/mol |

IUPAC 名称 |

propan-2-yl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C20H24FN3O3/c1-12(2)27-20(26)15-11-24(13-3-4-13)17-10-18(23-7-5-22-6-8-23)16(21)9-14(17)19(15)25/h9-13,22H,3-8H2,1-2H3 |

InChI 键 |

DLAGYCHBKRBCAY-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。